N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide
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Overview
Description
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the chloro, methyl, and nitro groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter nitro groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes or disrupt cellular signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1-Methyl-1H-indol-3-yl)-2-methyl-5-nitrobenzenesulfonamide: Similar structure but lacks the chloro group.
N-(7-Chloro-2-methyl-1H-indol-3-yl)-2-methylbenzenesulfonamide: Similar structure but lacks the nitro group.
Uniqueness
N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-METHYL-5-NITROBENZENE-1-SULFONAMIDE is unique due to the presence of both the chloro and nitro groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C18H18ClN3O4S |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H18ClN3O4S/c1-11-6-7-13(22(23)24)10-17(11)27(25,26)20-9-8-14-12(2)21-18-15(14)4-3-5-16(18)19/h3-7,10,20-21H,8-9H2,1-2H3 |
InChI Key |
PWICQRMHFVNIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C |
Origin of Product |
United States |
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